2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Overview
Description
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, an oxy linkage connecting the pyrimidine ring to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile typically involves the following steps:
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Bromination of Pyrimidine: : The starting material, pyrimidine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
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Formation of Pyrimidin-2-yloxy Intermediate: : The brominated pyrimidine is then reacted with a suitable hydroxylating agent to form the pyrimidin-2-yloxy intermediate. This step may involve the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions.
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Coupling with Benzonitrile: : The pyrimidin-2-yloxy intermediate is then coupled with benzonitrile through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.
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Reduction: : Reduction reactions involving reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, alkoxides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its structural features allow for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, alter receptor signaling, or interfere with nucleic acid functions, depending on its structure and the target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-pyrimidin-2-yloxy)-benzonitrile
- 2-(5-Fluoro-pyrimidin-2-yloxy)-benzonitrile
- 2-(5-Iodo-pyrimidin-2-yloxy)-benzonitrile
Comparison
Compared to its analogs, 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile exhibits unique reactivity due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, imparts distinct electronic and steric effects. This can influence the compound’s binding affinity to biological targets and its reactivity in chemical transformations. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which may not be as prominent with other halogens.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOADFNKCASAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650604 | |
Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-04-6 | |
Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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